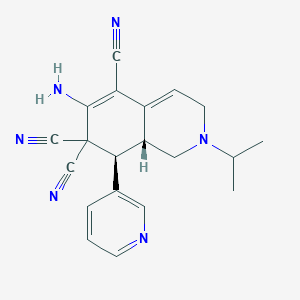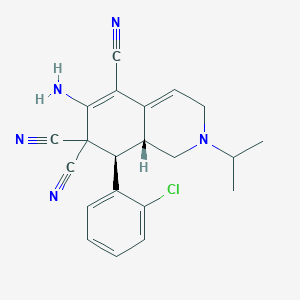![molecular formula C18H15N3O5 B391714 N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE](/img/structure/B391714.png)
N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C16H14N2O5. This compound is known for its unique structure, which includes a nitro group, a dioxo-isoindoline moiety, and a tolyl-acetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves the reaction of 4-nitrophthalic anhydride with p-toluidine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the original compound.
Aplicaciones Científicas De Investigación
N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzamide: Similar structure but with a benzamide group instead of a tolyl-acetamide group.
N-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-methyl-acetamide: Similar structure but with a methyl group instead of a tolyl group.
Uniqueness
N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C18H15N3O5 |
|---|---|
Peso molecular |
353.3g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C18H15N3O5/c1-11-6-8-13(9-7-11)19(12(2)22)10-20-17(23)14-4-3-5-15(21(25)26)16(14)18(20)24/h3-9H,10H2,1-2H3 |
Clave InChI |
VPTNNGJINVEUKN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391631.png)
![N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide](/img/structure/B391634.png)

![N-(4-ethoxybenzylidene)-N-naphtho[1,2-d][1,3]thiazol-2-ylamine](/img/structure/B391637.png)
![2-[(5-acetyl-3-cyano-6-methyl-4-pyridin-3-yl-1,4-dihydropyridin-2-yl)sulfanyl]-N-(1-adamantyl)acetamide](/img/structure/B391639.png)

![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B391642.png)

![2-({[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol](/img/structure/B391644.png)
![2-[(5-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B391648.png)
![2-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391651.png)
![4-{[(5-{2-chloro-4-nitrophenyl}-2-furyl)methylene]amino}-4H-1,2,4-triazole](/img/structure/B391653.png)
![N-(2,6-dimethylphenyl)-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391655.png)
![3-{[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]amino}-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B391656.png)
